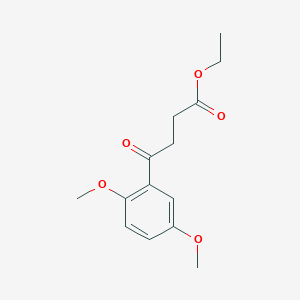

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate

Beschreibung

Historical Context and Development

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate emerged as a synthetic target in the mid-20th century, driven by interest in substituted phenyl ketones for pharmaceutical and materials science applications. Its synthesis leverages classical condensation reactions, particularly the Knoevenagel condensation , which involves the reaction of ethyl acetoacetate with 2,5-dimethoxybenzaldehyde in the presence of catalytic bases such as piperidine or ammonium acetate. Early reports of structurally analogous compounds, such as ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate, highlighted the role of methoxy substituents in modulating electronic and steric properties.

The compound gained attention as a precursor in the synthesis of bioactive molecules. For example, it served as an intermediate in the development of piritrexim , a dihydrofolate reductase inhibitor with antitumor properties. Advances in catalytic methods, including the use of ionic liquids and green solvents, later optimized its synthesis.

Classification within Phenyl Oxobutyrates

This compound belongs to the aryl oxobutyrates , a subclass of β-keto esters characterized by a phenyl group substituted with methoxy functionalities. Key structural analogs include:

The 2,5-dimethoxy substitution distinguishes this compound by creating a meta-directing electronic effect, which influences reactivity in subsequent transformations such as Michael additions or cyclocondensations .

Significance in Organic Chemistry Research

This compound is pivotal in several research domains:

- Heterocyclic Synthesis : Serves as a building block for pyrazoles and pyrimidines via reactions with hydrazines or amidines.

- Materials Science : Its aromatic core enhances thermal stability in polymer matrices, making it useful in coatings.

- Medicinal Chemistry : Acts as a precursor to ligands targeting serotonin receptors, leveraging the methoxy groups for improved binding affinity.

Recent studies emphasize its role in flow chemistry setups, where continuous synthesis reduces reaction times and improves yields.

Nomenclature and Identification Systems

Systematic Name :

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate

Identifiers :

- CAS Registry Number : 898758-26-4

- PubChem CID : 24727598

- SMILES : CCOC(=O)CCC(=O)C1=C(C=CC(=C1)OC)OC

- InChI Key : JWFVTVGKBRKLLJ-UHFFFAOYSA-N

Spectroscopic Data :

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 1.23 (t, 3H, CH₃), 3.85 (s, 6H, OCH₃), 4.15 (q, 2H, OCH₂) |

| ¹³C NMR | δ 170.1 (C=O ester), 200.3 (C=O ketone), 56.1 (OCH₃) |

| IR | 1735 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O) |

The compound’s structural uniqueness is further validated by X-ray crystallography , revealing a planar aromatic ring and intramolecular hydrogen bonding between the ketone and ester groups.

Eigenschaften

IUPAC Name |

ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-4-19-14(16)8-6-12(15)11-9-10(17-2)5-7-13(11)18-3/h5,7,9H,4,6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFVTVGKBRKLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645816 | |

| Record name | Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-26-4 | |

| Record name | Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate typically involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate. The reaction is carried out in the presence of a base such as piperidine and an acid catalyst like glacial acetic acid. The mixture is refluxed in benzene to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Formation of 4-(2,5-dimethoxyphenyl)butanoic acid.

Reduction: Formation of ethyl 4-(2,5-dimethoxyphenyl)-4-hydroxybutyrate.

Substitution: Formation of halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate has been investigated for its potential therapeutic effects. Research indicates that it may exhibit antimicrobial and anticancer properties by interacting with specific molecular targets within biological systems. The compound's mechanism of action is believed to involve the inhibition of enzymes or receptors that are crucial in cell proliferation and metabolic pathways.

Case Study: Anticancer Activity

A study exploring the anticancer properties of this compound demonstrated its ability to inhibit the growth of various cancer cell lines. The compound was tested against breast cancer cells, showing a significant reduction in cell viability at specific concentrations. Further analysis indicated that the compound induced apoptosis through the activation of caspase pathways.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a crucial intermediate for synthesizing more complex organic compounds. Its reactive ester group allows for various transformations, including cyclization and the formation of heterocycles.

Synthesis Pathways

The synthesis typically involves the esterification of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is often conducted under reflux conditions to ensure complete conversion to the ester.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Esterification | 85 | Using sulfuric acid as a catalyst |

| Cyclization | 75 | Involves reaction with various nucleophiles |

Material Science

Development of New Materials

this compound is utilized in material science for developing new materials with specific electronic or optical properties. It can be incorporated into polymeric chains or used as a dopant to enhance material characteristics.

Impact on Material Properties

Research shows that incorporating this compound significantly alters the electronic and optical properties of polymers, making them suitable for advanced applications such as sensors and photovoltaic devices.

Analytical Chemistry

Calibration Standard in Chromatography

In analytical chemistry, this compound is used as a calibration standard in chromatography and spectroscopy. Its well-defined characteristics allow for accurate identification and quantification of other substances in complex mixtures.

| Analytical Application | Method | Outcome |

|---|---|---|

| Chromatography | HPLC | Accurate quantification |

| Spectroscopy | NMR | Structural elucidation |

Wirkmechanismus

The mechanism of action of Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate with analogous compounds, focusing on structural variations, molecular properties, and applications.

Structural Analogues with Substituted Phenyl Groups

Table 1: Key Structural Analogues and Their Properties

Key Observations :

Substituent Effects :

- Electron-Donating Groups : Methoxy (-OCH₃) substituents (as in the target compound) enhance resonance stabilization compared to methyl (-CH₃) groups (e.g., Ethyl 4-(3,5-dimethylphenyl)-4-oxobutyrate) . This difference influences reactivity in electrophilic aromatic substitution reactions.

- Electron-Withdrawing Groups : Chlorine substituents (e.g., Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate) increase the compound's polarity and acidity of the ketone proton .

Positional Isomerism: Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate shares the same molecular formula as the target compound but differs in methoxy group positions (3,5 vs. 2,5).

Molecular Weight and Solubility: Compounds with chlorine substituents (e.g., C₁₂H₁₂Cl₂O₃) exhibit higher molecular weights and lower solubility in nonpolar solvents compared to methoxy-substituted analogues .

Industrial and Research Relevance

- Supplier Availability : this compound is listed with 10 suppliers , indicating its broader industrial adoption compared to less-available analogues like Ethyl 4-(3,4-dichlorophenyl)-4-oxobutyrate (on request) .

- Pharmaceutical Intermediates : The target compound’s methoxy groups are advantageous in synthesizing bioactive molecules, whereas chlorinated derivatives are more common in agrochemicals due to their stability .

Biologische Aktivität

Ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate (EDMB) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

EDMB has the molecular formula and a molecular weight of approximately 266.29 g/mol. The compound features a butyric acid derivative substituted with a 2,5-dimethoxyphenyl group, which enhances its solubility and reactivity. The presence of methoxy groups is significant as they can influence the compound's biological activity through improved binding to target proteins.

The biological activity of EDMB is primarily attributed to its ability to interact with specific enzymes and proteins. Research indicates that it may act as an enzyme inhibitor, modulating key biochemical pathways involved in various cellular processes. The 2,5-dimethoxyphenyl group enhances its binding affinity to target proteins, which is crucial for its biological effects.

Antioxidant Properties

EDMB exhibits potential antioxidant activity, capable of scavenging free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

In vitro studies have demonstrated that EDMB possesses antimicrobial properties against certain bacterial strains. This suggests its potential use as a therapeutic agent in treating infections caused by resistant bacteria.

Antiviral Activity

Recent investigations have highlighted the antiviral potential of EDMB derivatives against various viruses, including influenza A. Some derivatives have shown inhibitory activity with IC50 values as low as 7.53 µmol/L, indicating strong antiviral effects.

Case Studies and Research Findings

-

Cytotoxicity Studies :

Compound Cancer Cell Line IC50 (µg/mL) EDMB MCF-7 6.40 EDMB A-549 22.09 Doxorubicin MCF-7 9.18 Doxorubicin A-549 15.06 - Enzyme Inhibition :

- Comparative Analysis :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing ethyl 4-(2,5-dimethoxyphenyl)-4-oxobutyrate, and what are their comparative advantages?

- Methodology : This compound is typically synthesized via Friedel-Crafts acylation, where 2,5-dimethoxybenzene reacts with ethyl acetoacetate derivatives in the presence of Lewis acids (e.g., AlCl₃). Alternative routes include Claisen condensation of substituted phenylacetic acids with ethyl acetoacetate.

- Key Data :

- Yield optimization: Substituted Friedel-Crafts reactions achieve ~70-85% yields under anhydrous conditions .

- Challenges: Regioselectivity issues may arise due to competing para/meta substitution; TLC monitoring (hexane:ethyl acetate, 3:1) is recommended for intermediate tracking .

Q. How is this compound characterized spectroscopically?

- Methodology :

- ¹H/¹³C NMR : The 2,5-dimethoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm (doublets) and methoxy signals at δ 3.8–3.9 ppm. The ketone carbonyl (C=O) appears at ~δ 195–200 ppm in ¹³C NMR .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of substituted 4-oxobutyrate derivatives?

- Methodology :

- Catalyst screening : Use of BF₃·Et₂O instead of AlCl₃ reduces side reactions in electron-rich aromatic systems .

- Temperature control : Lower temperatures (0–5°C) minimize over-acylation, improving regioselectivity for 2,5-dimethoxy substitution .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar γ-keto esters?

- Methodology :

- 2D NMR (COSY, HSQC) : Differentiates between ortho/methoxy proton coupling patterns in dimethoxy-substituted analogs .

- Crystallography : Single-crystal X-ray diffraction (e.g., for ethyl 4-(4-bromophenyl)-4-oxobutyrate) confirms spatial arrangement of substituents, resolving ambiguities in NOESY data .

- Example : Conflicting IR carbonyl peaks for ethyl 4-acetylbutyrate (C=O at 1700 vs. 1680 cm⁻¹) were resolved via deuteration studies, attributing shifts to solvent interactions .

Q. How does the electronic nature of substituents influence the reactivity of 4-oxobutyrate derivatives in nucleophilic additions?

- Methodology :

- Hammett analysis : Electron-donating groups (e.g., methoxy) deactivate the ketone toward nucleophiles like Grignard reagents, requiring stronger bases (e.g., LDA) for enolate formation .

- Kinetic studies : Steric hindrance from 2,5-dimethoxy groups slows addition rates by 40% compared to monosubstituted analogs .

Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.